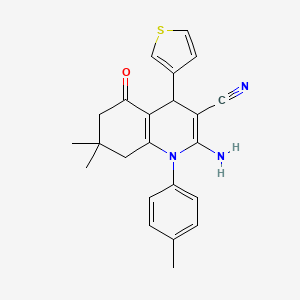![molecular formula C21H15F3N4O5 B11546086 N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N'-[(E)-(4-methoxyphenyl)methylidene]benzene-1,2-diamine](/img/structure/B11546086.png)
N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N'-[(E)-(4-methoxyphenyl)methylidene]benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N’-[(E)-(4-methoxyphenyl)methylidene]benzene-1,2-diamine is a complex organic compound characterized by its unique structure, which includes nitro, trifluoromethyl, methoxy, and imine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N’-[(E)-(4-methoxyphenyl)methylidene]benzene-1,2-diamine typically involves multiple steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Methoxylation: The methoxy group is added via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Imine Formation: The final step involves the condensation of an amine with an aldehyde or ketone to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and imine groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro groups to amines can be achieved using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Biological Probes: The compound can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Drug Development: Its structural features make it a potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.
Industry
Dyes and Pigments: The compound’s aromatic structure and functional groups make it suitable for use in the synthesis of dyes and pigments.
Polymers: It can be incorporated into polymer matrices to enhance their properties.
Mechanism of Action
The mechanism by which N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N’-[(E)-(4-methoxyphenyl)methylidene]benzene-1,2-diamine exerts its effects depends on its application:
Catalysis: It acts as a ligand, coordinating to metal centers and facilitating catalytic cycles.
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Material Properties: Its electronic structure can influence the conductivity, fluorescence, or other properties of materials.
Comparison with Similar Compounds
Similar Compounds
- N-[2,6-dinitrophenyl]-N’-[(E)-(4-methoxyphenyl)methylidene]benzene-1,2-diamine
- N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N’-[(E)-(4-hydroxyphenyl)methylidene]benzene-1,2-diamine
Properties
Molecular Formula |
C21H15F3N4O5 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)methylideneamino]phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C21H15F3N4O5/c1-33-15-8-6-13(7-9-15)12-25-16-4-2-3-5-17(16)26-20-18(27(29)30)10-14(21(22,23)24)11-19(20)28(31)32/h2-12,26H,1H3 |
InChI Key |
KFPLJRVNPWICMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=CC=C2NC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide](/img/structure/B11546015.png)
![2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11546023.png)
![2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate](/img/structure/B11546024.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11546031.png)
![3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-3-oxo-N-(propan-2-yl)propanamide](/img/structure/B11546041.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B11546042.png)

![1-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B11546053.png)
![N,N'-(4-methylbenzene-1,3-diyl)bis[2-(1,3-benzothiazol-2-ylsulfanyl)acetamide]](/img/structure/B11546061.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B11546069.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[bis(4-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11546096.png)
![1-(Dimethoxymethyl)-17-(2-hydroxyethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11546099.png)
